molecular formula C16H18ClN3 B5647275 1-(3-chlorobenzyl)-4-(2-pyridinyl)piperazine

1-(3-chlorobenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5647275
M. Wt: 287.79 g/mol
InChI Key: UXRFFZAXHOIEMS-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-(2-pyridinyl)piperazine is a chemical compound that has been studied for various pharmacological and chemical properties. This compound belongs to the class of piperazines and has been explored for its potential as a pharmaceutical intermediate and in various chemical reactions.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step organic reactions, including cycloadditions, reductions, and functional group transformations. These procedures aim to incorporate different pharmacophoric groups into the piperazine backbone to study their effects on biological activity. For example, the generation of cyclopenta[c]piperidines and related structures has been achieved through cycloaddition and subsequent reductive processes, showcasing the versatile chemistry applicable to piperazine derivatives (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be extensively analyzed using spectroscopic methods and X-ray crystallography. Density Functional Theory (DFT) calculations and Hirshfeld surface analysis have been applied to understand the conformational preferences and electronic properties of these molecules. These studies help in deciphering the structural requirements for biological activity and provide insights into the molecular interactions between these compounds and their biological targets (Ban et al., 2023).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c17-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)16-6-1-2-7-18-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRFFZAXHOIEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-4-(2-pyridinyl)piperazine

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